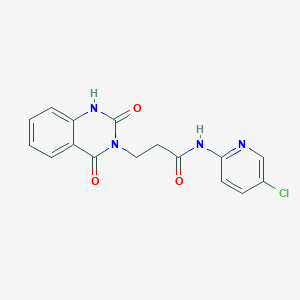

N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC14987118

Molecular Formula: C16H13ClN4O3

Molecular Weight: 344.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClN4O3 |

|---|---|

| Molecular Weight | 344.75 g/mol |

| IUPAC Name | N-(5-chloropyridin-2-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |

| Standard InChI | InChI=1S/C16H13ClN4O3/c17-10-5-6-13(18-9-10)20-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-16(21)24/h1-6,9H,7-8H2,(H,19,24)(H,18,20,22) |

| Standard InChI Key | GTMUBARCBBDOOG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=NC=C(C=C3)Cl |

Introduction

The compound N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic molecule that combines a pyridine ring with a quinazoline moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions, including amide bond formation and possibly ring closure reactions. For example, similar compounds might be synthesized using commercially available reagents and simple transformations .

Potential Biological Activities

Compounds with quinazoline rings are known for their potential biological activities, including anticancer and antimicrobial properties . Pyridine derivatives also exhibit a wide range of biological activities, depending on their substitution patterns.

Research Findings and Applications

While specific research findings on N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide are not available, compounds with similar structures are often investigated for their pharmacological properties. For instance, quinazoline derivatives have been studied for their anticancer and antimicrobial activities .

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume